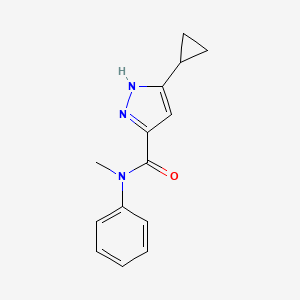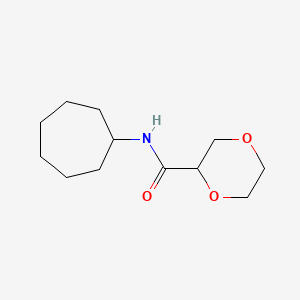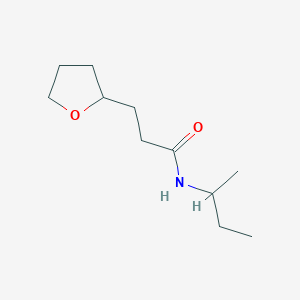
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide, also known as DBF, is a chemical compound with potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been studied for its ability to modulate various biological targets.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act through the modulation of various biological targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and cyclooxygenases, and to modulate the activity of certain receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, to protect neurons from oxidative stress, and to reduce inflammation in the body. It has also been shown to have antioxidant properties and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide in lab experiments is its potential as a multi-targeted agent, meaning it can modulate multiple biological targets simultaneously. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide, including its use as a potential therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. It could also be studied for its potential as a modulator of the immune system and for its ability to protect against oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide can be synthesized through a multistep process involving the reaction of cyclohexanone with 2,3-dihydrobenzofuran followed by the addition of an amine group and carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide has shown potential in various scientific research applications, including its use as an anticancer agent, neuroprotective agent, and anti-inflammatory agent. It has also been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(12-6-2-1-3-7-12)17-11-14-10-13-8-4-5-9-15(13)19-14/h1-2,4-5,8-9,12,14H,3,6-7,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMUKRMUNRMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)










